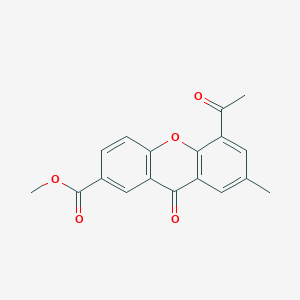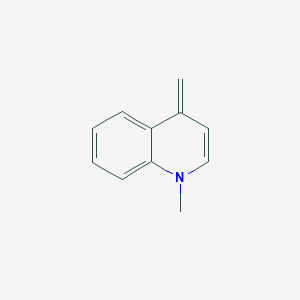![molecular formula C9H15N B14660196 3-Ethyl-1-azabicyclo[2.2.2]oct-2-ene CAS No. 40477-78-9](/img/structure/B14660196.png)
3-Ethyl-1-azabicyclo[2.2.2]oct-2-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-1-azabicyclo[2.2.2]oct-2-ene is a bicyclic organic compound characterized by its unique structure, which includes a nitrogen atom within the bicyclic framework. This compound is part of the azabicyclo family, known for their diverse applications in medicinal chemistry and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-1-azabicyclo[2.2.2]oct-2-ene typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethylamine with a suitable bicyclic ketone, followed by cyclization using a strong base.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using automated reactors. The process ensures high yield and purity by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Ethyl-1-azabicyclo[2.2.2]oct-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperoxybenzoic acid (MCPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products:
Oxidation: N-oxides of the parent compound.
Reduction: Various amine derivatives.
Substitution: Substituted azabicyclo compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
3-Ethyl-1-azabicyclo[2.2.2]oct-2-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a neurotransmitter analog due to its structural similarity to certain alkaloids.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting the central nervous system.
Industry: Utilized in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-Ethyl-1-azabicyclo[2.2.2]oct-2-ene involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can mimic or inhibit the action of natural neurotransmitters, thereby modulating signal transduction pathways in the nervous system. This modulation can lead to various physiological effects, making it a compound of interest in neuropharmacology.
Vergleich Mit ähnlichen Verbindungen
1-Azabicyclo[2.2.2]octane: Known for its use in medicinal chemistry as a scaffold for drug development.
2-Azabicyclo[3.2.1]octane: Another bicyclic compound with applications in the synthesis of tropane alkaloids.
3-Quinuclidinone: Utilized in the synthesis of muscarinic receptor agonists.
Uniqueness: 3-Ethyl-1-azabicyclo[2.2.2]oct-2-ene stands out due to its specific ethyl substitution, which can influence its chemical reactivity and biological activity. This unique structural feature allows for distinct interactions with molecular targets, potentially leading to novel therapeutic applications.
Eigenschaften
CAS-Nummer |
40477-78-9 |
|---|---|
Molekularformel |
C9H15N |
Molekulargewicht |
137.22 g/mol |
IUPAC-Name |
3-ethyl-1-azabicyclo[2.2.2]oct-2-ene |
InChI |
InChI=1S/C9H15N/c1-2-8-7-10-5-3-9(8)4-6-10/h7,9H,2-6H2,1H3 |
InChI-Schlüssel |
XJLGIGNFRLPRMS-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CN2CCC1CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


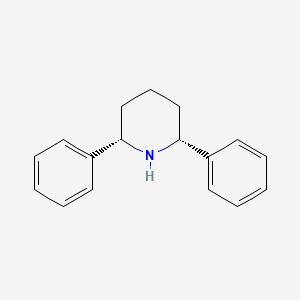
![1-Chloro-4-({4-[(4-methylphenyl)sulfanyl]but-2-yn-1-yl}oxy)benzene](/img/structure/B14660120.png)
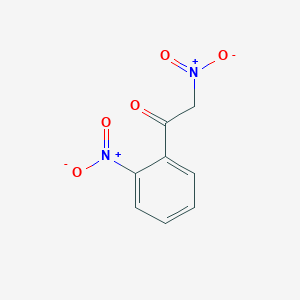
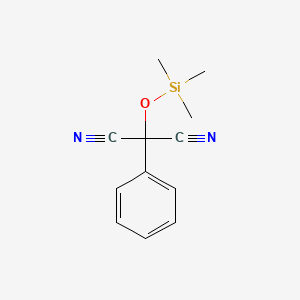
![13-thia-3,5-diazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),2(6),3,7,9,11,14,16-octaene](/img/structure/B14660143.png)

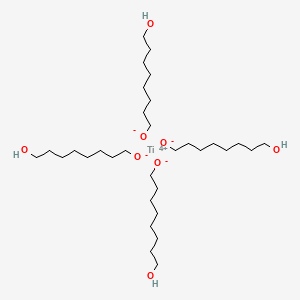

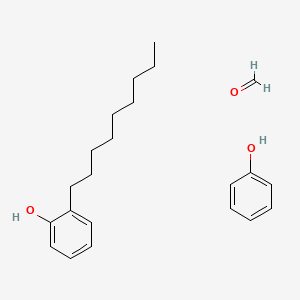
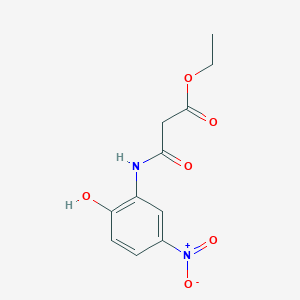
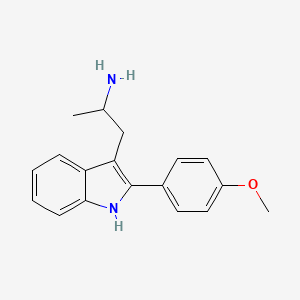
![(Z)-but-2-enedioic acid;3-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzonitrile](/img/structure/B14660182.png)
